

# A Comparative Analysis of Carbazochrome Sodium Sulfonate in Randomized Controlled Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbazochrome sodium sulfonate*

Cat. No.: *B612076*

[Get Quote](#)

An objective review of the clinical evidence for **Carbazochrome Sodium Sulfonate** (CSS) in the context of its hemostatic and anti-inflammatory effects, with a focus on data from randomized controlled trials (RCTs). This guide is intended for researchers, scientists, and drug development professionals.

**Carbazochrome sodium sulfonate** (CSS) is a hemostatic agent believed to exert its effect by reducing capillary permeability and promoting platelet aggregation.<sup>[1]</sup> While it has been used in clinical practice in some regions for various bleeding-related conditions, a critical evaluation of its efficacy from robust clinical trials is essential for evidence-based assessment. This guide synthesizes findings from key RCTs, presenting a comparative analysis of CSS performance against both placebo and active controls.

## Efficacy in the Perioperative Setting: Adjunctive Therapy with Tranexamic Acid

A significant portion of the recent clinical research on CSS has focused on its utility as an adjunctive therapy to tranexamic acid (TXA) in surgical settings. These studies provide valuable insights into the potential added benefit of CSS in controlling perioperative bleeding.

## Key Clinical Trial: Total Knee Arthroplasty

One of the most informative studies in this area is a randomized controlled trial by Luo et al. (2019) involving 200 patients undergoing unilateral primary total knee arthroplasty.<sup>[2][3]</sup> This study, while not a direct placebo-controlled trial of CSS monotherapy, provides a robust comparison of a TXA-based regimen with and without the addition of CSS.

Experimental Protocol: Luo et al. (2019)

- Study Design: A randomized, controlled trial.
- Participants: 200 patients undergoing unilateral primary total knee arthroplasty.
- Intervention Groups:
  - Group A: TXA plus topical and intravenous CSS.
  - Group B: TXA plus topical CSS only.
  - Group C: TXA plus intravenous CSS only.
  - Group D (Control): TXA only.
- Primary Outcome: Total blood loss.
- Secondary Outcomes: Postoperative swelling rate, inflammatory biomarkers, visual analog scale (VAS) pain score, and range of motion at discharge.

Data Summary: Luo et al. (2019)

| Outcome Measure              | Group A<br>(TXA + Topical & IV CSS) | Group B<br>(TXA + Topical CSS) | Group C<br>(TXA + IV CSS) | Group D<br>(TXA Only) | P-value (vs. Group D) |
|------------------------------|-------------------------------------|--------------------------------|---------------------------|-----------------------|-----------------------|
| Total Blood Loss (mL)        | 609.92 ± 221.24                     | 753.16 ± 247.67                | 829.23 ± 297.45           | 1158.26 ± 334.13      | < .05                 |
| Postoperative Swelling Rate  | Significantly Improved              | Significantly Improved         | Significantly Improved    | -                     | < .05                 |
| Inflammatory Biomarkers      | Significantly Improved              | Significantly Improved         | Significantly Improved    | -                     | < .05                 |
| VAS Pain Score               | Significantly Improved              | Significantly Improved         | Significantly Improved    | -                     | < .05                 |
| Range of Motion at Discharge | Significantly Improved              | Significantly Improved         | Significantly Improved    | -                     | < .05                 |

The results indicate that the addition of CSS to a standard TXA regimen significantly reduced total blood loss and improved several secondary outcomes compared to TXA alone.[\[2\]](#)[\[3\]](#)

## Placebo-Controlled Trials of Carbazochrome Combination Therapies

Direct placebo-controlled trials of CSS as a monotherapy for its primary hemostatic indications are scarce in recent literature. However, placebo-controlled RCTs have been conducted to evaluate CSS as part of a combination therapy in other clinical contexts.

## Key Clinical Trial: Post-Hemorrhoidectomy Care

A study by Basile et al. (2001) investigated the efficacy of a combination of troxerutin and carbazochrome against a placebo in managing symptoms following hemorrhoidectomy.

Experimental Protocol: Basile et al. (2001)

- Study Design: A randomized, double-blind, placebo-controlled, phase IV study.

- Participants: 30 patients who had undergone hemorrhoidectomy.
- Intervention Groups:
  - Active Group: Intramuscular injection of troxerutin (150 mg) and carbazochrome (1.5 mg) twice daily for five days.
  - Placebo Group: Intramuscular injection of a placebo twice daily for five days.
- Primary Outcomes: Assessment of hemorrhoidal symptoms (pain, discharge, bleeding, inflammation, pruritus) using a visual analogue scale (VAS).
- Secondary Outcomes: Analgesic intake, time to restore physiological defecation, and edema evaluation.

Data Summary: Basile et al. (2001)

| Outcome Measure                                           | Active Combination Group | Placebo Group | P-value   |
|-----------------------------------------------------------|--------------------------|---------------|-----------|
| Total VAS Score at Day 2 (T3)                             | Significantly lower      | Higher        | p = 0.007 |
| Total VAS Score at Day 5 (T4)                             | Significantly lower      | Higher        | p = 0.001 |
| Bleeding and Pruritus at Day 2 (T3)                       | Significantly lower      | Higher        | < 0.001   |
| Bleeding, Pruritus, Inflammation, and Edema at Day 5 (T4) | Significantly lower      | Higher        | < 0.001   |

This study demonstrated that the combination of troxerutin and carbazochrome was superior to placebo in improving post-surgical symptoms after hemorrhoidectomy.

## Key Clinical Trial: Chronic Periodontitis

A more recent study by Kim et al. (2019) evaluated a fixed-dose combination containing carbazochrome for its effect on gingival inflammation in patients with chronic periodontitis.

Experimental Protocol: Kim et al. (2019)

- Study Design: A randomized, double-blind, placebo-controlled multicenter study.
- Participants: 100 patients with chronic periodontitis who had undergone scaling and root planing.
- Intervention Groups (first 4 weeks):
  - Test Group: Fixed-dose combination of vitamin C, vitamin E, lysozyme, and carbazochrome (CELC).
  - Control Group: Placebo.
- Primary Outcome: Mean change in the gingival index (GI) after 4 weeks.

Data Summary: Kim et al. (2019)

| Outcome Measure                                  | Test Group (CELC)                  | Control Group (Placebo)   | P-value   |
|--------------------------------------------------|------------------------------------|---------------------------|-----------|
| Mean Change in Gingival Index (GI) after 4 weeks | Significant decrease from baseline | Less significant decrease | p = 0.015 |

The study concluded that the CELC combination significantly reduced gingival inflammation compared to the placebo.

## Proposed Mechanism of Action and Signaling Pathways

**Carbazochrome sodium sulfonate** is thought to exert its hemostatic effects through two primary mechanisms: enhancing platelet aggregation and reducing capillary permeability.

**Platelet Aggregation:** The proposed mechanism involves the interaction of CSS with receptors on the platelet surface, leading to a signaling cascade that results in platelet activation and aggregation.

**Reduction of Capillary Permeability:** CSS is believed to stabilize the endothelial barrier, counteracting the effects of inflammatory mediators that increase vascular permeability. This is thought to be achieved by inhibiting agonist-induced phosphoinositide hydrolysis in endothelial cells.

Below are diagrams illustrating the proposed signaling pathways.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for Carbazochrome-mediated platelet aggregation.



[Click to download full resolution via product page](#)

Caption: Workflow of the randomized controlled trial by Luo et al. (2019).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Carbazochrome Sodium Sulfonate in Randomized Controlled Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612076#a-randomized-controlled-trial-comparing-carbazochrome-sodium-sulfonate-with-a-placebo]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)